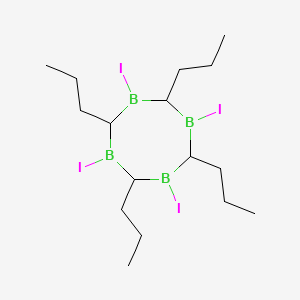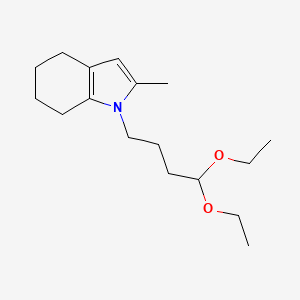
1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane is a chemical compound with the molecular formula C₁₆H₃₂B₄I₄ It is characterized by the presence of four iodine atoms and four boron atoms, making it a unique and highly reactive compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane typically involves the reaction of boron-containing precursors with iodine under controlled conditions. One common method involves the use of boron trihalides and alkyl iodides in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce various halogenated derivatives.
科学的研究の応用
1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of boron-containing compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its high iodine content.
Medicine: Explored for its potential therapeutic properties, particularly in the development of boron-based drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1,3,5,7-tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane involves its interaction with molecular targets through its boron and iodine atoms. These interactions can lead to the formation of stable complexes and the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: A compound with similar structural features but different functional groups.
2,4,5,7-Tetraiodo-6-hydroxy-3-fluorone: Another iodine-containing compound with distinct chemical properties.
3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethylbiphenyl: A biphenyl derivative with multiple iodine atoms.
Uniqueness
1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane is unique due to its combination of boron and iodine atoms, which imparts distinctive reactivity and potential applications. Its structure allows for versatile chemical modifications and the formation of various derivatives, making it a valuable compound in scientific research.
特性
CAS番号 |
826990-13-0 |
|---|---|
分子式 |
C16H32B4I4 |
分子量 |
775.3 g/mol |
IUPAC名 |
1,3,5,7-tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane |
InChI |
InChI=1S/C16H32B4I4/c1-5-9-13-17(21)14(10-6-2)19(23)16(12-8-4)20(24)15(11-7-3)18(13)22/h13-16H,5-12H2,1-4H3 |
InChIキー |
MAKGCRUOWAQQAA-UHFFFAOYSA-N |
正規SMILES |
B1(C(B(C(B(C(B(C1CCC)I)CCC)I)CCC)I)CCC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14215847.png)
phosphinate](/img/structure/B14215862.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one](/img/structure/B14215864.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)

![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)


![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
![[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane](/img/structure/B14215909.png)
